3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
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Overview
Description
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid: is a complex organic compound that combines a brominated benzamide with a tert-butylamino propyl side chain and a (Z)-but-2-enedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide typically involves multiple steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Introduction of tert-Butylamino Propyl Side Chain: The brominated benzamide is then reacted with 3-(tert-butylamino)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Addition of (Z)-but-2-enedioic Acid: Finally, the compound is reacted with (Z)-but-2-enedioic acid under appropriate conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino propyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized derivatives of the tert-butylamino propyl side chain.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated benzamide moiety makes it a versatile intermediate for further functionalization.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the tert-butylamino group suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The combination of functional groups may impart unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group could play key roles in binding to these targets, while the (Z)-but-2-enedioic acid moiety may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[3-(dimethylamino)propyl]benzamide: Similar structure but with a dimethylamino group instead of a tert-butylamino group.
3-chloro-N-[3-(tert-butylamino)propyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-[3-(tert-butylamino)propyl]benzamide: Lacks the bromine atom on the benzene ring.
Uniqueness
The uniqueness of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid lies in the combination of its functional groups. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butylamino group provides steric hindrance and potential biological activity. The (Z)-but-2-enedioic acid moiety adds another layer of complexity, potentially influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAATDGMINWXPJ-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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